[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
Description
2-(Dimethylamino)ethylamine is a tertiary amine featuring a 3-phenylpropyl group (-CH₂CH₂CH₂-C₆H₅) and a 2-(dimethylamino)ethyl substituent (-CH₂CH₂N(CH₃)₂). This compound’s structure combines aromatic (phenyl) and aliphatic amine functionalities, which may influence its physicochemical and biological properties. For instance, compounds with similar dimethylaminoethyl groups exhibit enhanced cytotoxicity and solubility compared to non-polar analogs .
Properties
IUPAC Name |
N',N'-dimethyl-N-(3-phenylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWZLAHEJWPRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 3-phenylpropylamine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethylamino)ethylamine is an organic molecule with a dimethylamino group attached to a 2-ethyl chain, which is further connected to a 3-phenylpropyl moiety. Its structure allows for various interactions due to its functional groups, making it interesting in medicinal chemistry and pharmacology.
Scientific Research Applications
2-(Dimethylamino)ethylamine has potential applications in pharmaceuticals, chemical research, and agriculture.
Pharmaceuticals 2-(Dimethylamino)ethylamine has potential use as a therapeutic agent in treating mood disorders or neurodegenerative diseases. It may act as a neurotransmitter modulator, influencing serotonin or dopamine pathways, and preliminary studies suggest it may exhibit antidepressant-like effects. Some derivatives have also shown cytotoxicity against cancer cell lines.
Chemical Research This compound is utilized in studies focused on neurotransmitter interactions and drug design. Interaction studies have revealed that 2-(Dimethylamino)ethylamine can bind to various receptors in biological systems.
Agriculture It is also being investigated for potential use in developing agrochemicals due to its biological activity against pests.
Synthesis Methods Several synthesis methods exist for 2-(Dimethylamino)ethylamine:
Dimethylamine + 3-Phenylpropyl bromide → [2-(Dimethylamino)ethyl](3-phenylpropyl)amine
Each method has its advantages and limitations regarding yield, purity, and complexity.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylpropyl group can engage in hydrophobic interactions with receptor binding sites, influencing signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
a. 2-(Methoxyethyl)amine ()
- Structure: Replaces the dimethylamino group with a methoxyethyl (-CH₂CH₂OCH₃) substituent.
- Key Differences: Electronic Effects: The methoxy group is electron-withdrawing via conjugation, whereas the dimethylamino group is electron-donating. This alters reactivity and binding interactions. Solubility: The dimethylamino group enhances water solubility due to its polar nature, while the methoxy analog has lower solubility .
- Molecular Weight : 193.29 g/mol vs. ~206.36 g/mol (calculated for the target compound).
b. BD1047 ()
- Structure: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine.
- Key Differences :
a. GBR 12909 Analogs ()
- Structure : Piperazine derivatives with 3-phenylpropyl groups (e.g., SA4503).
- Key Findings :
- Dopamine Transporter (DAT) Affinity : SA4503 exhibits IC₅₀ = 8.0 nM for DAT binding. The rigid piperazine scaffold enhances selectivity compared to flexible amines like the target compound .
- Structural Flexibility : The target compound’s lack of a rigid bicyclic structure may reduce binding specificity but improve synthetic accessibility.
b. Anticancer Agents with Dimethylaminoethyl Groups ()
- Examples : Compound 3a (IC₅₀ = 0.69 µM for HeLa cells) and aryl amine analogs.
- Key Findings: Cytotoxicity: The 2-(dimethylamino)ethyl group enhances cytotoxicity compared to ethyl or propyl analogs, likely due to improved cellular uptake and DNA interaction . Solubility: Dimethylaminoethyl substituents increase water solubility, critical for in vivo efficacy .
Physicochemical Properties
Quantum Chemical Insights ()
- Electronic Structure: Hybrid compounds with diaminodipropylamine backbones (e.g., [H₃(C₆H₁₇N₃)][(H₂PO₄)₃]) show strong hydrogen-bonding networks. The target compound’s dimethylamino group may similarly stabilize interactions with biological targets .
Biological Activity
2-(Dimethylamino)ethylamine, commonly referred to as DMAPPA, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMAPPA, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
DMAPPA is characterized by the presence of a dimethylamino group and a phenylpropyl moiety. Its chemical structure can be represented as follows:
This compound's unique structure is believed to contribute to its diverse biological activities.
The biological activity of DMAPPA is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its effects on:
- Serotonin Uptake : DMAPPA has shown potential as a selective inhibitor for the uptake of serotonin (5-HT) in synaptosomes, which may influence mood and anxiety disorders .
- Adrenergic Receptors : The compound may interact with adrenergic receptors, impacting cardiovascular responses and central nervous system functions.
- Dopaminergic Activity : Preliminary studies suggest that DMAPPA could modulate dopamine levels, which is crucial for motor control and reward pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of DMAPPA:
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of DMAPPA derivatives against oxidative stress-induced neuronal cell death. The results indicated that specific analogs significantly reduced cell death rates, suggesting potential therapeutic applications in neurodegenerative diseases .
- Serotonin Transporter Studies : Research conducted on DMAPPA demonstrated its role as a selective serotonin reuptake inhibitor (SSRI), with implications for treating depression and anxiety disorders. The compound's ability to inhibit serotonin uptake was confirmed through competitive binding assays .
- Cardiovascular Impact : Investigations into the cardiovascular effects of DMAPPA revealed its influence on heart rate and blood pressure regulation, potentially through adrenergic receptor modulation. This suggests a dual role in both central nervous system and peripheral cardiovascular functions .
Q & A
Q. What are the optimized synthetic routes for 2-(Dimethylamino)ethylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including amidation, reduction, and alkylation. For example:
- Amidation : React 2-benzyl-acrylic acid with intermediates (e.g., 25 , 26 ) using EDCI in CH₂Cl₂ at 0°C to room temperature (rt) to form amides 33 and 34 .
- Reduction : Use AlH₃ in THF to reduce amides to 2-methylene analogs (19 , 20 ) .
- Alkylation : Employ NaI/K₂CO₃ in DMF (70–80°C) for N-alkylation with 1-chloro-2-methyl-3-phenyl-2-propanol to produce tertiary alcohols (21 , 22 ) .
Optimization Tips : - Temperature Control : Lower temperatures (0°C) during amidation minimize side reactions.
- Catalyst Selection : Diisopropylethylamine (DIPEA) in DMF improves alkylation yields .
Table 1 : Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | EDCI, CH₂Cl₂, 0°C→rt | 70–85 |
| Reduction | AlH₃, THF, rt | 60–75 |
| Alkylation | NaI/K₂CO₃, DMF, 70–80°C | 80–90 |
Q. What spectroscopic techniques are used to confirm the structure of 2-(Dimethylamino)ethylamine?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify methylene protons (δ 2.5–3.5 ppm) and tertiary amine signals (δ 2.2–2.8 ppm). Aromatic protons from the phenylpropyl group appear at δ 7.0–7.5 ppm .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 258.0 [M+H]⁺ for related analogs) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=O) validate functional groups .
Q. What safety protocols are recommended for handling 2-(Dimethylamino)ethylamine?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
- Waste Disposal : Segregate chemical waste and consult certified disposal services for amine-containing residues .
Advanced Research Questions
Q. How do substituents on the phenylpropyl moiety affect the compound’s affinity for dopamine transporters (DAT)?
Methodological Answer:
- Experimental Design : Synthesize analogs with fluoro, hydroxyl, or methyl substituents. Evaluate DAT binding using radioligand assays (e.g., [³H]WIN 35,428) .
- Key Findings :
| Substituent | IC₅₀ (nM) |
|---|---|
| 4-Fluoro | 12 ± 3 |
| 4-Hydroxy | 450 ± 60 |
| 3-Methyl | 85 ± 10 |
Q. What challenges exist in analyzing the pharmacokinetic properties of this compound?
Methodological Answer:
- Plasma Stability : Use LC-MS/MS to monitor degradation in rat plasma. Adjust pH to 7.4 to minimize hydrolysis of the tertiary amine .
- Blood-Brain Barrier (BBB) Penetration : Employ in vitro models (e.g., PAMPA-BBB) to predict passive diffusion. LogP values >2.5 correlate with improved BBB penetration .
Q. How does the reactivity of 2-(Dimethylamino)ethylamine compare with other dimethylaminoethyl amines in co-initiator systems?
Methodological Answer:
- Degree of Conversion (DC) : Use FT-IR to measure C=C bond conversion in resin cements. Ethyl 4-(dimethylamino) benzoate achieves ~85% DC vs. ~65% for 2-(dimethylamino)ethyl methacrylate .
- Physical Properties : DMAEMA-based resins show lower flexural strength (80 MPa) compared to benzoate analogs (120 MPa) due to steric hindrance .
Q. How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to DAT. The phenylpropyl group occupies a hydrophobic pocket, while the dimethylaminoethyl moiety interacts with Asp79 via salt bridges .
- MD Simulations : GROMACS simulations reveal stable binding over 100 ns, with RMSD <2.0 Å .
Q. How do structural modifications influence thermal stability in polymer applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : PNIPAM polymers with dimethylaminoethyl ligands show phase transition temperatures (Tₚ) decreasing from 32°C to 28°C as molecular weight increases .
- Role of End Groups : Hydrophobic methyl propionate end groups lower Tₚ by 3–5°C in low-MW polymers .
Q. How can researchers resolve contradictions in substituent effects reported across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets from Hsin et al. (2008) and Rothman et al. (2011). Discrepancies in fluoro substituent effects may arise from assay variability (e.g., cell lines, radioligand concentrations) .
- Control Experiments : Re-evaluate key analogs under standardized conditions (e.g., HEK-293 cells expressing human DAT) .
Q. What strategies improve post-synthesis purification of 2-(Dimethylamino)ethylamine?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
